molecular formula C12H10ClFO3 B14356459 (4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one CAS No. 91478-30-7

(4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one

Cat. No.: B14356459
CAS No.: 91478-30-7
M. Wt: 256.66 g/mol
InChI Key: AKXMUYUXSZKUFQ-JVXZTZIISA-N
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Description

(4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one is a chiral compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a unique oxolanone ring structure substituted with acetyl, chloro, and fluoro groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one typically involves the following steps:

    Formation of the Oxolanone Ring: The oxolanone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydroxy compound.

    Introduction of Substituents: The acetyl, chloro, and fluoro groups are introduced through selective substitution reactions. For example, the acetyl group can be added via acetylation using acetic anhydride, while the chloro and fluoro groups can be introduced through halogenation reactions using reagents like thionyl chloride and fluorine gas.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Methods like crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chiral nature and functional groups can be utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in various industries.

Mechanism of Action

The mechanism by which (4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetyl, chloro, and fluoro groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-4-Acetyl-5-(2-chlorophenyl)oxolan-2-one: Lacks the fluoro group, which may affect its chemical reactivity and biological activity.

    (4R,5R)-4-Acetyl-5-(2-fluorophenyl)oxolan-2-one: Lacks the chloro group, leading to differences in its chemical and biological properties.

    (4R,5R)-4-Acetyl-5-phenyl-oxolan-2-one: Lacks both chloro and fluoro groups, resulting in a simpler structure with potentially different applications.

Uniqueness

(4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one is unique due to the presence of both chloro and fluoro groups, which enhance its chemical versatility and potential biological activity. These substituents can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

91478-30-7

Molecular Formula

C12H10ClFO3

Molecular Weight

256.66 g/mol

IUPAC Name

(4R,5R)-4-acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one

InChI

InChI=1S/C12H10ClFO3/c1-6(15)7-5-10(16)17-12(7)11-8(13)3-2-4-9(11)14/h2-4,7,12H,5H2,1H3/t7-,12+/m0/s1

InChI Key

AKXMUYUXSZKUFQ-JVXZTZIISA-N

Isomeric SMILES

CC(=O)[C@@H]1CC(=O)O[C@H]1C2=C(C=CC=C2Cl)F

Canonical SMILES

CC(=O)C1CC(=O)OC1C2=C(C=CC=C2Cl)F

Origin of Product

United States

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